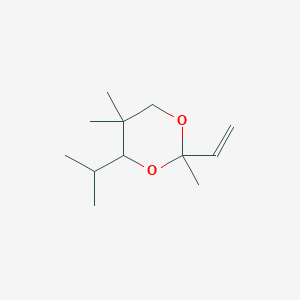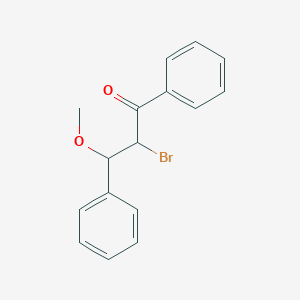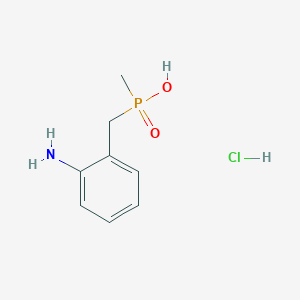![molecular formula C26H19N5O B14374432 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 90163-51-2](/img/structure/B14374432.png)
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with diazenyl and hydrazinylidene functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one typically involves multiple steps, starting with the preparation of the naphthalene derivatives. The process often includes:
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound to form the azo compound.
Hydrazinylidene Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their function. The diazenyl group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one include other azo compounds and hydrazine derivatives. These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(2-{4-[(E)-(4-Hydroxyphenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one
- 1-(2-{4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one
Propriétés
Numéro CAS |
90163-51-2 |
|---|---|
Formule moléculaire |
C26H19N5O |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-[[4-[(4-aminophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H19N5O/c27-18-10-12-19(13-11-18)28-29-23-14-15-24(22-8-4-3-7-21(22)23)30-31-26-20-6-2-1-5-17(20)9-16-25(26)32/h1-16,32H,27H2 |
Clé InChI |
WGGKXPOAZGHSNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)

![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)

![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)



![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)

